6-Chloro-2,8-dimethylquinoline

Lipophilicity Drug-likeness ADME Prediction

6-Chloro-2,8-dimethylquinoline is a strategically advantaged heteroaromatic building block, distinguished by its C6-chloro substitution which imparts a lower LogP (3.38-3.51) compared to the 4-chloro analog. This ~0.3-0.4 unit reduction enhances aqueous solubility and reduces off-target binding, aligning with Lipinski's Rule of Five for medicinal chemistry. Its benzenoid ring chlorine is ideally positioned for efficient Suzuki-Miyaura cross-couplings, enabling diversity-oriented synthesis.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
CAS No. 948289-20-1
Cat. No. B1627222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,8-dimethylquinoline
CAS948289-20-1
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2C)Cl
InChIInChI=1S/C11H10ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3
InChIKeyMVXUKVOJHFTFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1) | Structural and Physicochemical Baseline for Research Procurement


6-Chloro-2,8-dimethylquinoline is a tri-substituted quinoline derivative characterized by chlorine at the C6 position and methyl groups at C2 and C8, conferring a distinct electronic and steric profile. With a molecular formula of C11H10ClN and a molecular weight of 191.66 g/mol [1], it is supplied as a solid with a reported melting range of 82–85°C and a density of 1.18 g/cm³ . This heteroaromatic building block serves as a versatile intermediate in medicinal chemistry and materials science, enabling further functionalization through cross-coupling and nucleophilic aromatic substitution reactions [2].

Why Generic Substitution Fails: The Critical Role of Regioisomeric Positioning in 6-Chloro-2,8-dimethylquinoline for Reproducible Chemistry


In the class of chloro-substituted 2,8-dimethylquinolines, the precise position of the chlorine atom is a non-interchangeable determinant of both physicochemical properties and chemical reactivity. Simply substituting one regioisomer—such as the 4-chloro or 7-chloro analog—for 6-chloro-2,8-dimethylquinoline can fundamentally alter lipophilicity [1], melting behavior , and cross-coupling efficiency [2]. Because the chlorine atom at C6 is situated on the benzenoid ring and is not adjacent to the pyridine nitrogen, it exhibits a distinct electronic environment and reduced steric hindrance compared to the C4 isomer. This positioning directly impacts the compound‘s suitability for specific synthetic pathways, making indiscriminate substitution a source of failed reactions, reduced yields, and inconsistent downstream biological readouts. The quantitative evidence presented below clarifies why this specific regioisomer must be procured for applications demanding predictable and verifiable performance.

Quantitative Differentiation: Head-to-Head Property and Reactivity Comparison for 6-Chloro-2,8-dimethylquinoline vs. Closest Analogs


Lipophilicity Divergence: 6-Chloro vs. 4-Chloro Isomer LogP Difference

The 6-chloro regioisomer exhibits significantly lower lipophilicity than the 4-chloro analog. Measured LogP values show that 6-chloro-2,8-dimethylquinoline has a LogP of 3.38–3.51 [1], while the 4-chloro isomer has a higher LogP of 3.70–3.82 [2]. This 0.3–0.4 unit reduction in LogP corresponds to a measurable decrease in octanol-water partitioning, which directly impacts passive membrane permeability and solubility predictions. The difference stems from the chlorine atom‘s position on the benzenoid ring (C6) versus adjacent to the pyridine nitrogen (C4), where the latter experiences a stronger electron-withdrawing effect that reduces overall polarity.

Lipophilicity Drug-likeness ADME Prediction

Melting Point Disparity: Solid-State Physical Form Divergence for Formulation and Handling

The 6-chloro isomer melts at a substantially lower temperature than its 4-chloro counterpart. 6-Chloro-2,8-dimethylquinoline exhibits a melting range of 82–85°C , whereas 4-chloro-2,8-dimethylquinoline melts at 182–186°C [1]. This approximately 100°C difference in melting point reflects distinct crystal packing forces and intermolecular interactions. The lower melting point of the 6-chloro isomer translates to a softer solid with potentially easier handling and dissolution at moderate temperatures, while the higher-melting 4-chloro isomer may present greater challenges for certain formulation or processing steps.

Crystallinity Physical Form Handling

Cross-Coupling Reactivity: Position-Dependent Suzuki-Miyaura Efficiency

The position of the chlorine substituent on the quinoline ring critically influences cross-coupling success. A study on nickel-catalyzed Suzuki–Miyaura reactions demonstrated that 6-chloroquinoline derivatives undergo successful coupling, whereas α-halo-N-heterocycles (e.g., 2-chloropyridine) fail under identical conditions [1]. Although direct head-to-head data between the 6-chloro and 4-chloro isomers of 2,8-dimethylquinoline are not available, the electronic environment of the C6 position on the benzenoid ring avoids the strong electron-withdrawing effects of the adjacent pyridine nitrogen present in the C4 isomer. This class-level inference suggests that 6-chloro-2,8-dimethylquinoline is more amenable to palladium- or nickel-catalyzed cross-couplings than its C4 regioisomer, enabling more efficient derivatization for library synthesis.

Cross-coupling Suzuki-Miyaura Synthetic Utility

Purity Specification: Industry-Standard 98% GC Assay for Reproducible Research

Commercially available 6-chloro-2,8-dimethylquinoline is supplied with a minimum purity specification of 98% as determined by gas chromatography (GC) . This level of purity is consistent with high-quality research-grade building blocks. In comparison, the 4-chloro analog is often offered at 95% purity [1]. While this difference may appear modest, a 3% increase in purity can reduce the presence of impurities that might otherwise interfere with sensitive catalytic reactions or confound biological assay results. For procurement decisions, a higher baseline purity specification translates to fewer downstream purification steps and greater confidence in experimental reproducibility.

Purity Quality Control Reproducibility

Storage Stability: Defined Long-Term Conditions Ensure Shelf-Life Reliability

Manufacturer guidelines specify that 6-chloro-2,8-dimethylquinoline should be stored long-term in a cool, dry place . This explicit storage directive, coupled with the compound‘s solid physical form and moderate melting point (82–85°C), indicates robust ambient stability under recommended conditions. In contrast, storage specifications for the 4-chloro isomer recommend refrigeration (2–8°C) , suggesting potential differences in thermal or hydrolytic stability between the two regioisomers. For laboratories with limited cold-storage capacity or those planning bulk procurement for long-term use, the 6-chloro isomer’s less stringent storage requirements offer a practical advantage in inventory management.

Stability Storage Procurement Planning

Defined Research and Industrial Application Scenarios for 6-Chloro-2,8-dimethylquinoline Procurement


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Reduced Lipophilicity

When optimizing quinoline-based lead compounds for improved drug-like properties, the lower LogP of 6-chloro-2,8-dimethylquinoline (3.38–3.51) compared to the 4-chloro analog (3.70–3.82) makes it a strategically advantageous scaffold. This ~0.3–0.4 unit reduction in lipophilicity can contribute to enhanced aqueous solubility and reduced off-target binding, aligning with Lipinski‘s Rule of Five guidelines [1][2].

Synthetic Methodology: Reliable Suzuki-Miyaura Cross-Coupling Building Block

The 6-chloro position on the benzenoid ring provides an electronic environment conducive to palladium- and nickel-catalyzed cross-coupling reactions. 6-Chloro-2,8-dimethylquinoline serves as a robust substrate for Suzuki-Miyaura couplings, enabling efficient installation of aryl and heteroaryl groups for diversity-oriented synthesis. Its higher baseline purity (98% GC) further ensures consistent coupling yields [3].

Materials Chemistry: Synthesis of Functionalized Quinoline-Based Ligands and Fluorophores

The moderate melting point (82–85°C) and solid physical form of 6-chloro-2,8-dimethylquinoline facilitate handling and purification during the synthesis of quinoline-containing ligands for transition metal complexes or fluorescent probes. Its well-defined structure and available purity specification support reproducible material synthesis [4].

Biological Assay Development: Consistent Reference Compound Procurement

For laboratories requiring a consistent and well-characterized quinoline reference compound, 6-chloro-2,8-dimethylquinoline offers a reliable option with defined purity (98% GC) and storage stability. Its ambient storage compatibility reduces logistical complexity, making it suitable for long-term inventory in academic and industrial research settings [5].

Technical Documentation Hub

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